Fosmanogepix

Antifungal susceptibility Candida MIC90

Drug-resistant invasive fungal infections-echinocandin-resistant Candida, panresistant C. auris-present a critical procurement gap where azole and echinocandin therapies fail due to acquired resistance. Fosmanogepix addresses this gap as a first-in-class Gwt1 inhibitor targeting GPI anchor biosynthesis, a fungal-specific pathway absent in mammalian cells with no cross-resistance to existing antifungal classes. • Manogepix MIC90: 0.03 mg/L vs. panresistant C. auris; MIC ≤0.06 mg/L against Fks-mutant Candida->2,000-fold lower than fluconazole. • >90% oral bioavailability enables seamless IV-to-oral transition, enabling outpatient completion-unattainable with IV-only echinocandins. • Superior infected-lesion penetration and fungal clearance vs. micafungin in intra-abdominal candidiasis models.

Molecular Formula C21H18N4O2
Molecular Weight 358.4 g/mol
CAS No. 936339-60-5
Cat. No. B1667579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosmanogepix
CAS936339-60-5
Synonyms3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine
APX001A
E1210
Molecular FormulaC21H18N4O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N
InChIInChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24)
InChIKeyWSEKTEUGRLFBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fosmanogepix (CAS 936339-60-5) Antifungal Procurement Guide: First-in-Class Gwt1 Inhibitor for Drug-Resistant Invasive Fungal Infections


Fosmanogepix (FMGX, formerly APX001) is a first-in-class, broad-spectrum antifungal prodrug currently in Phase 2 clinical development for invasive fungal infections including candidemia, aspergillosis, and infections caused by rare molds [1]. Its active moiety, manogepix (MGX, APX001A, CAS 936339-60-5), inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which is essential for GPI-anchored mannoprotein biosynthesis and fungal cell wall integrity [2]. Fosmanogepix is formulated for both intravenous and oral administration with high oral bioavailability exceeding 90%, enabling seamless IV-to-oral transition without compromising therapeutic exposure [3].

Why Fosmanogepix Cannot Be Substituted with Azoles or Echinocandins: Mechanism-Based Differentiation


Fosmanogepix cannot be generically substituted with existing azole or echinocandin antifungals because it targets a completely distinct molecular pathway—the fungal Gwt1 enzyme in GPI anchor biosynthesis—which is absent in mammalian cells and not cross-resistant with current antifungal classes [1]. Clinical isolates resistant to fluconazole and echinocandins frequently retain wild-type susceptibility to manogepix, and the compound demonstrates potent activity against multidrug-resistant pathogens including panresistant Candida auris [2]. Furthermore, fosmanogepix achieves high oral bioavailability (>90%) comparable to IV administration, a pharmacokinetic profile that enables flexible therapeutic strategies unavailable with echinocandins (IV-only) and many azoles [3]. The quantitative evidence below establishes precisely where fosmanogepix offers measurable advantages over specific comparator agents.

Fosmanogepix Quantitative Comparative Evidence: MIC, PK, and Efficacy Differentiation Against Clinical Comparators


Manogepix MIC90 Values Against Candida spp. Versus Fluconazole and Echinocandins: International Surveillance Data

In a global surveillance study of 2,669 contemporary fungal isolates (2018–2019), manogepix demonstrated substantially lower MIC90 values against Candida spp. compared to fluconazole and echinocandins [1]. The MIC90 of manogepix was 16- to 64-fold lower than comparator agents, establishing superior in vitro potency across a broad collection of clinical isolates from 82 medical centers worldwide [1].

Antifungal susceptibility Candida MIC90 Drug resistance

Manogepix Activity Against Echinocandin-Resistant Candida: Fks Mutant Susceptibility Profile

Manogepix retains full activity against Candida isolates harboring Fks echinocandin hot spot alterations that confer resistance to echinocandins [1]. In a study of 835 bloodstream yeast isolates, manogepix modal MICs ranged from 0.004 to 0.06 mg/L against 16/20 species tested, and activity was independent of Fks echinocandin hot spot alterations (n=17 isolates with confirmed Fks mutations) [1]. International surveillance data confirmed manogepix exhibits potent activity against echinocandin-resistant Candida spp. isolates [2].

Echinocandin resistance Fks mutations Candida Antifungal cross-resistance

Manogepix MIC90 Against Panresistant Candida auris: Head-to-Head Comparator Analysis

Against Candida auris—a WHO critical priority pathogen with high rates of multidrug resistance—manogepix demonstrated the lowest MICs among tested agents [1]. In a study of 200 New York C. auris isolates, manogepix MIC50 and MIC90 were both 0.03 mg/L (range 0.004–0.06 mg/L), which was lower than all 10 comparator drugs tested [2]. Against six panresistant C. auris isolates (resistant to azoles, echinocandins, and amphotericin B), manogepix MIC values ranged from 0.008 to 0.015 mg/L with a median and mode MIC of 0.015 mg/L [3].

Candida auris Multidrug resistance Panresistant Antifungal susceptibility

Fosmanogepix Oral Bioavailability and IV-to-Oral Switch Pharmacokinetic Equivalence

Fosmanogepix achieves high oral bioavailability (90.6% to 101.2%) in healthy volunteers, enabling IV-to-oral switch without compromising systemic exposure [1]. This contrasts sharply with echinocandins, which are exclusively IV-administered, and with azoles such as voriconazole and posaconazole, which exhibit significant inter-patient pharmacokinetic variability and absorption limitations [1]. Phase 1 studies demonstrated dose-proportional pharmacokinetics for both IV and oral administration, with comparable AUC and Cmax values between routes [1].

Oral bioavailability IV-to-oral switch Pharmacokinetics Prodrug

Fosmanogepix Versus Micafungin in Intra-Abdominal Candidiasis Mouse Model: Lesion Penetration and Fungal Burden Reduction

In a clinically relevant intra-abdominal candidiasis (IAC) mouse model infected with C. albicans, multiday fosmanogepix treatment achieved robust accumulation of manogepix in liver abscess lesions and significant reduction in fungal burden, whereas micafungin (echinocandin comparator) resulted in only marginal reduction in fungal burden after 4 days of treatment [1]. MALDI mass spectrometry imaging confirmed active moiety penetration into infected tissue lesions [1].

Intra-abdominal candidiasis Tissue penetration Fungal burden In vivo efficacy

Phase 2 Clinical Efficacy: Fosmanogepix Treatment Success Rate in Candidemia

In a Phase 2, multicenter, open-label study evaluating fosmanogepix for first-line treatment of candidemia in non-neutropenic adults, the treatment success rate at end of study treatment (EOST) was 80% (16/20 patients in the modified intent-to-treat population), with Day 30 survival of 85% (17/20) [1]. The study population included patients with confirmed Candida spp. bloodstream infections, and fosmanogepix demonstrated potent in vitro activity against baseline isolates (MIC range 0.002–0.03 mg/L) [1].

Candidemia Phase 2 clinical trial Treatment success Clinical efficacy

Fosmanogepix Procurement-Relevant Application Scenarios Based on Quantitative Evidence


Treatment of Invasive Candidiasis Caused by Echinocandin-Resistant or Multidrug-Resistant Candida Species

Fosmanogepix should be prioritized for procurement in institutions with documented echinocandin-resistant Candida or multidrug-resistant C. auris. Manogepix retains wild-type MIC values (≤0.06 mg/L) against isolates harboring Fks echinocandin hot spot alterations and demonstrates MIC90 of 0.03 mg/L against panresistant C. auris, >2,000-fold lower than fluconazole [1]. This scenario directly addresses the clinical gap where echinocandins and azoles fail due to acquired resistance mechanisms [1].

IV-to-Oral Step-Down Therapy for Prolonged Antifungal Treatment Courses

Fosmanogepix is uniquely suited for clinical pathways requiring extended antifungal therapy with early IV-to-oral transition. With oral bioavailability of 90.6%–101.2%, fosmanogepix enables therapeutic equivalence between IV and oral dosing, allowing for hospital discharge and completion of treatment in the outpatient setting [2]. This contrasts with echinocandins, which require continuous IV access and hospitalization, and azoles, which exhibit significant absorption variability [2]. In the Phase 2 candidemia trial, 48% of patients successfully transitioned to oral fosmanogepix [3].

Salvage Therapy for Invasive Mold Infections with Limited Treatment Options

Fosmanogepix should be considered for procurement as salvage therapy in patients with invasive mold diseases (IMDs) caused by Aspergillus spp. or rare molds who have failed or are intolerant to standard azole or amphotericin B therapy. The Phase 2 AEGIS study in patients with limited treatment options demonstrated a Day-42 all-cause mortality of 25% and DRC-assessed global response success rate of 40% in this high-risk population [4]. Manogepix is active against Aspergillus isolates with elevated azole MICs and cyp mutations [5].

Intra-Abdominal Candidiasis (IAC) with Suspected Poor Echinocandin Penetration

Fosmanogepix demonstrates superior penetration into infected liver abscess lesions and more effective fungal clearance compared to micafungin in a clinically relevant IAC mouse model [6]. In IAC—a condition associated with echinocandin failure and breakthrough infections—fosmanogepix offers a mechanistically distinct alternative with documented lesion penetration and fungal burden reduction advantages over first-line echinocandin therapy [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosmanogepix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.